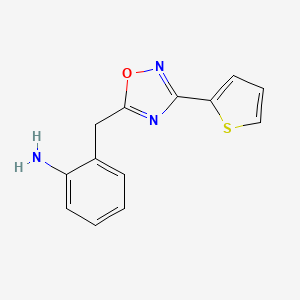

2-((3-(噻吩-2-基)-1,2,4-噁二唑-5-基)甲基)苯胺

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The aniline group could undergo reactions typical of amines, such as acylation or alkylation. The thiophene and oxadiazole rings might also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .科学研究应用

有机半导体

噻吩衍生物: 在有机半导体的开发中起着至关重要的作用。 它们被用于制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 。噻吩的电子特性使其成为制造柔性、轻巧且可在低温下加工的半导体材料的绝佳选择。

抗癌剂

一些噻吩衍生物表现出抗癌特性。 它们可以干扰对癌细胞存活和增殖至关重要的各种生物途径 。研究人员正在探索噻吩化合物在靶向癌症治疗中的潜在用途,旨在最大程度地减少副作用并提高疗效。

抗炎药

已知噻吩化合物具有抗炎作用。 它们可以被制成药物,以减少炎症并用于治疗关节炎等疾病 。抗炎活性通常与抑制炎症过程中涉及的某些酶或信号通路有关。

抗菌活性

噻吩衍生物的抗菌特性使其成为开发新型抗生素的候选者。 它们已被证明对多种细菌和真菌有效,这在对抗耐药菌株的斗争中至关重要 。

腐蚀抑制剂

在工业化学中,噻吩衍生物用作腐蚀抑制剂 。它们可以在金属上形成保护层,防止或减缓腐蚀。这种应用在延长金属结构和部件在恶劣环境中的使用寿命方面尤为重要。

材料科学

噻吩基分子因其导电特性而被用于材料科学。 它们参与了可以用于各种技术(包括传感器和储能设备)的材料的进步 。

作用机制

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For example, some thiophene derivatives are known to block voltage-gated sodium channels .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The admet characteristics of a similar compound were assessed using admet analysis, pointing to a significant drug-likeness feature based on the lipinski criteria .

Result of Action

Thiophene derivatives are known to have various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .

Action Environment

The synthesis of similar compounds has been achieved under various conditions , suggesting that the environment could potentially influence the action of this compound.

未来方向

属性

IUPAC Name |

2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c14-10-5-2-1-4-9(10)8-12-15-13(16-17-12)11-6-3-7-18-11/h1-7H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSAXMRWTBCLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

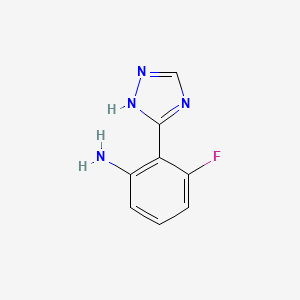

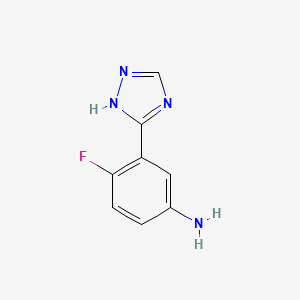

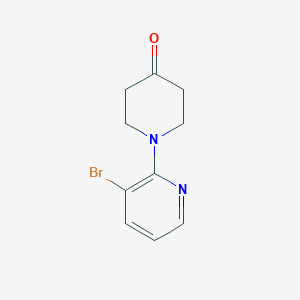

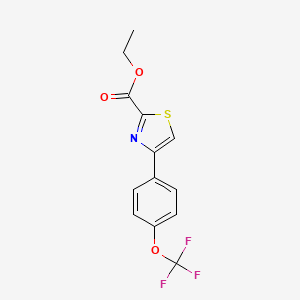

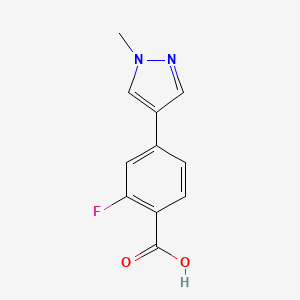

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)